![molecular formula C20H16F3N3O4 B2754056 Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate CAS No. 1024594-48-6](/img/structure/B2754056.png)

Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

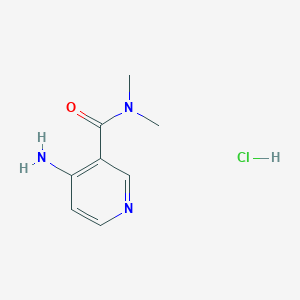

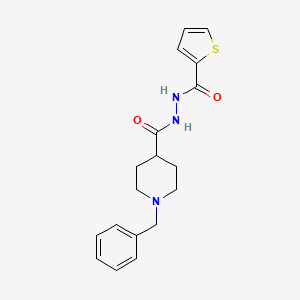

The molecule is a complex organic compound with several functional groups. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), an oxadiazole ring (a five-membered ring containing two oxygen atoms and two nitrogen atoms), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). These groups are common in many pharmaceuticals and agrochemicals due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the oxadiazole ring and the trifluoromethyl group could potentially introduce steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is often associated with increased chemical stability and lipophilicity, which could affect how the compound interacts with other substances .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is often associated with increased stability and lipophilicity, which could affect properties like solubility and boiling point .Applications De Recherche Scientifique

Synthesis and Biological Assessment

A study by Sathyanarayana D. Shankara et al. (2022) on the synthesis of 1,3,4-Oxadiazoles derivatives explores the creation of new compounds through a multistep reaction sequence. These derivatives were tested for their anti-cancer and anti-diabetic properties, with some showing significant activity against the LN229 Glioblastoma cell line and lowering glucose levels in a Drosophila melanogaster model, highlighting their potential therapeutic applications (Sathyanarayana D. Shankara et al., 2022).

Antibacterial Properties

Another study conducted by A. Kakanejadifard et al. (2013) on Schiff base compounds containing 1,2,5-oxadiazol groups demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus cereus. This research points to the potential use of these compounds in developing new antibacterial agents (A. Kakanejadifard et al., 2013).

Antihypertensive α-Blocking Agents

Research on the synthesis of thiosemicarbazides, triazoles, and Schiff bases by B. F. Abdel-Wahab et al. (2008) highlights the antihypertensive α-blocking activity of these compounds. This study underscores the chemical versatility of such structures and their potential in medicinal chemistry for addressing hypertension (B. F. Abdel-Wahab et al., 2008).

Crystal Structure Analysis

Zhengyi Li et al. (2015) detailed the crystal structure of azilsartan methyl ester ethyl acetate hemisolvate, providing insights into the molecular configuration and interactions of similar compounds. Understanding the crystal structures of such molecules can be crucial for designing drugs with optimized properties (Zhengyi Li et al., 2015).

Anticancer Evaluation

A study on the design, synthesis, and anticancer evaluation of benzamides containing 1,3,4-oxadiazole by B. Ravinaik et al. (2021) demonstrated that these compounds possess significant anticancer activity against various cancer cell lines. This suggests the compound's scaffold could be beneficial in developing new anticancer drugs (B. Ravinaik et al., 2021).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to regulate inflammation, suggesting potential involvement in inflammatory pathways .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

Propriétés

IUPAC Name |

methyl 2-phenyl-2-[[2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O4/c1-29-19(28)17(12-6-3-2-4-7-12)24-15(27)11-16-25-18(26-30-16)13-8-5-9-14(10-13)20(21,22)23/h2-10,17H,11H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJQYZUUGNIVND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)NC(=O)CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2753973.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2753976.png)

![1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2753978.png)

![2-(2-Methylpropyl)-7-(1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one](/img/structure/B2753982.png)

![N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2753988.png)

![2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine](/img/structure/B2753990.png)